4-Methylumbelliferyl heptanoate
Overview
Description
Molecular Structure Analysis
The empirical formula of 4-Methylumbelliferyl heptanoate is C17H20O4 . Its molecular weight is 288.34 . The SMILES string representation of its structure isCCCCCC(=O)Oc1ccc2C(C)=CC(=O)Oc2c1
. Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylumbelliferyl heptanoate are not detailed in the search results, it’s known to be a substrate for lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and in this case, they would cleave the ester bond in 4-Methylumbelliferyl heptanoate .Physical And Chemical Properties Analysis
4-Methylumbelliferyl heptanoate is a powder with a melting point of 41-42 °C (lit.) . It is soluble in pyridine and alcohols . Its fluorescence properties are λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (lipase) .Scientific Research Applications
Enzyme Production in Escherichia Coli
4-Methylumbelliferyl heptanoate (MUH) has been used to study enzyme production in Escherichia coli. Research by Fiksdal et al. (1989) revealed that in various media conditions, the enzyme 4-methylumbelliferyl heptanoate hydrolase activity in Escherichia coli increased significantly, particularly in seawater with limited organic material. This increase in enzyme activity suggests MUH's utility in studying bacterial adaptation under nutrient limitation (Fiksdal et al., 1989).
Cell-Mediated Cytotoxicity and Proliferation Assays
MUH has been effectively used in fluorimetric assays for measuring cell-mediated cytotoxicity and cell proliferation. Virág et al. (1995) developed a method using MUH to detect cytotoxicity and proliferation, showing that it is comparable to the MTT method. This suggests its potential as a non-radioactive alternative for cytotoxicity assays (Virág, Kerékgyártó, & Fachet, 1995).
Anti-Cancer Agent Screening
MUH has been used in assays to screen for anti-cancer agents. Zouboulis et al. (1991) demonstrated that MUH-based fluorometric assays could detect anti-proliferative effects of anti-cancer compounds like cisplatin and vindesine on melanoma cells. This indicates its utility in screening potential anti-cancer agents with anti-proliferative activity (Zouboulis et al., 1991).
Lipase Activity Measurement
MUH has been evaluated as a substrate for measuring lipase activity. Miller et al. (1989) compared MUH hydrolysis with a conventional lipase assay in oats and found significant correlations, although the study concluded that MUH measures primarily esterase activity, not lipase activity in oats (Miller, Fulcher, & Altosaar, 1989).
Keratinocyte Proliferation Determination
MUH-based fluorometric assays have been used to assess keratinocyte proliferation in vitro. Stadler et al. (1989) found a strong correlation between fluorescence and cell number, indicating its effectiveness in studying the effects of growth inhibitors like interferon gamma on keratinocytes (Stadler et al., 1989).
Detection of Total and Fecal Coliforms in Water
MUH has been used in the rapid detection of coliform bacteria in water. Berg and Fiksdal (1988) evaluated fluorogenic methylumbelliferone substrates, including MUH, for detecting total and fecal coliforms in water. Their findings suggest that MUH-based methods can rapidly indicate coliform presence (Berg & Fiksdal, 1988).
Future Directions
properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-4-5-6-7-16(18)20-13-8-9-14-12(2)10-17(19)21-15(14)11-13/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNBFZWIBOIPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066362 | |
Record name | 4-Methylumbelliferyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl heptanoate | |
CAS RN |
18319-92-1 | |
Record name | 4-Methylumbelliferyl heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18319-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferyl heptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylumbelliferyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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